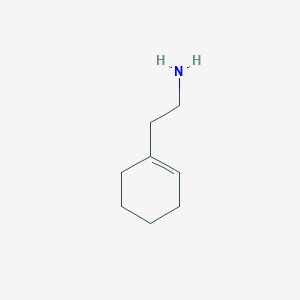

2-(1-Cyclohexenyl)ethylamine

概要

説明

2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3) is a cyclic amine featuring a cyclohexenyl group attached to an ethylamine backbone. Its molecular formula is C₈H₁₅N, with a molecular weight of 125.21 g/mol and a logP value of 1.836, indicating moderate lipophilicity . This compound is a critical intermediate in synthesizing morphinans, such as levorphanol, which are pharmacologically active as analgesics and antitussives .

準備方法

合成経路と反応条件: N6,N6-ジメチルアデノシンの合成は、通常、アデノシンのメチル化を伴います。一般的な方法の1つは、水素化ナトリウムなどの塩基の存在下でヨウ化メチルを使用する方法です。 反応は、ジメチルホルムアミドなどの非プロトン性溶媒中で、高温で行われます .

工業生産方法: N6,N6-ジメチルアデノシンの工業生産には、特定のメチルトランスフェラーゼがアデノシンのメチル化を触媒する酵素的方法が含まれる場合があります。 これらの酵素は、多くの場合、微生物由来であり、高い収率と純度を達成するために制御された条件下で使用されます .

化学反応の分析

反応の種類: N6,N6-ジメチルアデノシンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤によって促進される場合があります。

還元: 還元反応には、水素化ホウ素ナトリウムなどの試薬が含まれる場合があります。

一般的な試薬と条件:

酸化: 過酸化水素、穏やかな条件下。

還元: 水素化ホウ素ナトリウム、水性またはアルコール性媒体。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりN6-メチルアデノシンが生成される可能性があり、置換反応によりさまざまな置換アデノシン誘導体が生成される可能性があります .

4. 科学研究アプリケーション

N6,N6-ジメチルアデノシンは、科学研究において幅広い用途があります。

化学: メチル化プロセスとヌクレオシド修飾を研究するためのモデル化合物として使用されます。

生物学: この化合物は、RNA修飾とその遺伝子発現調節における役割を理解する上で重要です。

医学: 研究では、がんや代謝性疾患などのさまざまな疾患への関与の可能性が示されています。

科学的研究の応用

Chemical Synthesis

Role as an Intermediate:

2-(1-Cyclohexenyl)ethylamine is a crucial intermediate in the synthesis of morphinans, which are compounds known for their analgesic and antitussive properties. The synthesis of morphinans from this compound involves several steps that highlight its significance in pharmaceutical chemistry .

Synthesis Techniques:

Recent advancements have introduced a continuous flow synthesis method that allows for efficient production of this compound. This method features five integrated chemical transformations, yielding up to 56% efficiency with a throughput of 32 mmol/h .

| Synthesis Method | Yield (%) | Throughput (mmol/h) | Total Residence Time (min) |

|---|---|---|---|

| Continuous Flow Synthesis | 56 | 32 | 44.5 |

Biological Applications

RNA Modifications:

In biological research, this compound serves as a model compound for studying RNA modifications and their impact on gene expression regulation. Its structural properties make it suitable for investigating methylation processes and nucleoside modifications .

Potential Therapeutic Roles:

Research indicates that this compound may play a role in various diseases, including cancer and metabolic disorders, due to its involvement in biochemical pathways related to pain management and cough suppression .

Material Science

Thin Films and Crystals:

this compound has been utilized in the preparation of thin films and single crystals, particularly in the context of allylic hydroxylation reactions. This application is significant for developing new materials with tailored properties for electronic and optoelectronic devices .

Spectroscopic Analysis

The compound has been characterized using various spectroscopic techniques, including NMR and FT-IR spectroscopy. These analyses provide insights into its molecular structure and interactions with other compounds:

- NMR Spectroscopy: Both proton and carbon NMR data have been collected, aiding in understanding the molecular dynamics.

- FT-IR Spectroscopy: Used to investigate complexes formed with transition metals, enhancing knowledge about its reactivity .

Case Studies

Case Study 1: Synthesis Efficiency

A recent study demonstrated the effectiveness of continuous flow synthesis for producing this compound, emphasizing the reduction in reaction time and increase in yield compared to traditional batch methods. This advancement could lead to more sustainable practices in pharmaceutical manufacturing .

Case Study 2: Biological Impact

Another study examined the role of this compound in RNA modification processes, revealing its potential implications in gene regulation mechanisms that could be targeted for therapeutic interventions .

作用機序

N6,N6-ジメチルアデノシンの作用機序は、RNA分子への組み込みに関与し、そこでRNAの安定性、翻訳、およびスプライシングに影響を与えます。アデニンの6位にあるメチル基は、RNA結合タンパク質の結合と二次構造の形成に影響を与える可能性があります。 この修飾は、RNAとさまざまな細胞機構間の相互作用を変化させることによって、遺伝子発現を調節できます .

類似化合物:

N6-メチルアデノシン: 6位に単一のメチル基。

1-メチルアデノシン: 1位にメチル基。

N6,2’-O-ジメチルアデノシン: 6位とリボースの2’-ヒドロキシル基にメチル基.

独自性: N6,N6-ジメチルアデノシンは、6位に2つのメチル基が存在するため、他のメチル化アデノシンとは異なる構造的および機能的特性を持つ、ユニークな化合物です。 この二重メチル化は、異なる生物学的効果と調節機構につながる可能性があります .

類似化合物との比較

Key Properties :

- Boiling Point : 483.33 K (210.18°C)

- Melting Point : 288.08 K (14.93°C)

- Synthesis : A continuous flow method achieves a 56% yield in 44.5 minutes, highlighting its scalable production .

- Applications : Used in enzyme inhibition studies (e.g., APH(2'')-IVa), biochemical research, and protein structure-function analysis .

Comparison with Structurally Similar Amines

Structural Analogues with Aromatic Substituents

2-(4-Chlorophenyl)ethylamine

- Structure : Aromatic phenyl ring with a chloro substituent instead of cyclohexenyl.

- Key Differences :

- Applications : Precursor for biosynthetic pathways and enzymatic substrates .

β-Chloroethyldimethylamine

- Structure : Contains a chloroethyl group and dimethylamine.

- Key Differences: Reactivity: The chloro group enables alkylation reactions, contrasting with the hydroboration reactivity of 2-(1-cyclohexenyl)ethylamine .

Cyclohexane-Based Analogues

Cyclohexylamine (CAS 108-91-8)

- Structure : Saturated cyclohexane ring attached to an amine.

- Key Differences :

(2-Cyclohex-1-en-1-ylethyl)ethylamine

- Structure : Ethyl substituent on the amine nitrogen.

- Key Differences :

Dextromethorphan Impurity A

- Relation : A byproduct in dextromethorphan synthesis, structurally related to morphinan intermediates.

- Key Differences :

Comparative Data Table

*Estimated based on structural similarity.

生物活性

2-(1-Cyclohexenyl)ethylamine (CAS No. 3399-73-3) is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of morphinans, which are widely used as analgesics and antitussive agents. This article explores the biological activities associated with this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Synthesis and Properties

This compound can be synthesized through various methods, including the reduction of 2-phenylethylamine. A notable method involves using lithium in the presence of primary or secondary aliphatic amines, yielding the compound with a purity that can reach up to 69.8% . The compound's structure includes an allylic moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound is linked to its role in synthesizing morphinans. These compounds interact with various receptors in the central nervous system (CNS), particularly opioid receptors, leading to analgesic and antitussive effects. The allylic hydrogen in this compound facilitates interactions with enzymes involved in these pathways, enhancing its pharmacological efficacy .

Cellular Effects

Research indicates that this compound may influence several cellular processes indirectly through its derivatives. For instance, it has been employed as a substrate for reactions leading to the formation of morphinans, which are known to modulate pain pathways and cough reflexes . Additionally, it has been studied for its potential effects on nicotinic acetylcholine receptors (nAChRs), suggesting a broader range of biological interactions .

Study on Nicotinic Receptors

A study investigated N-alkylated derivatives of dextromethorphan (which includes this compound as an intermediate) as non-competitive inhibitors of α3β4 nAChRs. The results indicated that these compounds exhibited significant inhibitory activity, with implications for treating nicotine addiction .

Morphinan Synthesis

An integrated continuous flow synthesis method was developed for producing this compound efficiently. This method highlighted the compound's role as a key intermediate in morphinan synthesis, achieving a yield of 56% within a short residence time .

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety data indicate potential irritative effects on the respiratory tract and skin upon prolonged exposure. It is essential to handle this compound with care to avoid adverse health effects such as respiratory irritation or skin sensitization .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1-cyclohexenyl)ethylamine in laboratory settings?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a two-step protocol involves coupling 2-iodoadenosine with trimethylsilylacetylene (using Pd(PPh₃)₄ and CuI in DMF) to yield an intermediate, followed by deprotection with Et₄NF in THF . Alternative methods include continuous flow synthesis, which integrates five sequential steps (e.g., hydrogenation and cyclization) to improve scalability and safety .

Q. Which physical properties of this compound are critical for experimental design?

Key properties include:

- Thermal stability : Boiling point (483.33 K) and melting point (288.08 K) dictate reaction conditions and storage requirements .

- Thermodynamic data : Enthalpy of vaporization (118.4 kJ/mol) and heat capacity (e.g., 260.91 J/mol·K at 483.33 K) influence energy calculations for reactions .

- Partition coefficient : LogP = 1.836 suggests moderate hydrophobicity, guiding solvent selection for extractions .

Q. How is this compound characterized post-synthesis?

Standard techniques include:

- Spectroscopy : NMR and IR for structural confirmation (e.g., cyclohexenyl C=C stretching at ~1600 cm⁻¹).

- Chromatography : HPLC or GC with polar columns (e.g., C18) to assess purity .

- Thermogravimetric analysis (TGA) : To validate thermal decomposition profiles against reported data (e.g., hf = -53.69 kJ/mol) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound be resolved?

Discrepancies in properties like heat capacity (e.g., 260.91 vs. 291.3 J/mol·K) arise from differing computational methods (Joback vs. Crippen). To resolve these:

- Perform differential scanning calorimetry (DSC) for empirical validation .

- Use quantum mechanical simulations (e.g., DFT) to cross-check predicted vs. experimental values .

Q. What strategies optimize continuous flow synthesis of this compound for industrial research?

Key parameters include:

- Catalyst selection : Pd-based catalysts for cross-coupling steps to enhance yield (>80%) .

- Solvent system : DMF or THF for solubility and reaction homogeneity .

- Temperature control : Maintain ≤80°C to prevent cyclohexenyl ring decomposition .

- Residence time : Adjust flow rates to balance reaction completion and byproduct formation .

Q. How does this compound function as an intermediate in morphinan synthesis?

The amine group reacts with ketones or aldehydes (e.g., via reductive amination) to form morphinan scaffolds. For example:

- Step 1 : Coupling with a benzofuran derivative to construct the tetracyclic core.

- Step 2 : Stereoselective reduction (e.g., using NaBH₄) to achieve desired chirality . Analytical methods like X-ray crystallography or chiral HPLC are critical for verifying stereochemical outcomes .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Molecular docking : To assess binding affinity in biochemical studies (e.g., protein interactions) .

- Density functional theory (DFT) : Predicts reaction pathways (e.g., nucleophilic attack on the cyclohexenyl ring) .

- Machine learning models : Train on existing kinetic data (e.g., Arrhenius parameters) to forecast reaction rates under varying conditions .

Q. Methodological Considerations

特性

IUPAC Name |

2-(cyclohexen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDMXOOVKMKODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063011 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3399-73-3 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3399-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Cyclohexenyl)ethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-ene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88S899CWZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。